molecular formula C19H13N5O2S B6553092 5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040637-46-4

5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6553092
CAS No.: 1040637-46-4
M. Wt: 375.4 g/mol
InChI Key: MWHZFLAJSOZVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C19H13N5O2S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.07899585 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O2S/c25-19-15-11-14(16-7-4-10-27-16)21-24(15)9-8-23(19)12-17-20-18(22-26-17)13-5-2-1-3-6-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHZFLAJSOZVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, focusing on its synthesis, pharmacological effects, and mechanisms of action.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the condensation of 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with thiophenes and pyrazoles. The resulting structure features a complex arrangement conducive to various biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar oxadiazole derivatives. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays have shown that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Reference
5-Oxadiazole DerivativeLCLC-103H15.2
5-Oxadiazole DerivativeA-42712.8

Antimicrobial Activity

The compound's oxadiazole component is associated with antimicrobial properties. Studies indicate that oxadiazole derivatives exhibit strong inhibitory effects against pathogenic bacteria such as Staphylococcus aureus, suggesting potential utility in developing new antibiotics .

The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell growth and survival. For example, compounds containing oxadiazoles may disrupt mitochondrial functions and induce oxidative stress in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Anticancer Activity : A drug library screening identified novel anticancer compounds based on structural similarities to oxadiazole derivatives. The study reported significant reductions in tumor spheroid growth upon treatment with these compounds .
  • Antimicrobial Efficacy : In vitro testing showed that a related oxadiazole derivative inhibited bacterial growth effectively at low concentrations. This study emphasizes the potential for these compounds in treating infections caused by resistant bacteria .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrazin core fused with an oxadiazole and thiophene moiety. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the target compound. For instance, derivatives of 1,2,4-oxadiazoles have been noted for their anti-inflammatory and antiviral properties, suggesting that modifications to the structure can significantly influence biological activity .

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit antimicrobial activity. For example, compounds similar to the target compound have shown effectiveness against Staphylococcus aureus . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Anticancer Activity

Several studies have reported that pyrazolo[1,5-a]pyrazines possess anticancer properties. The incorporation of oxadiazole and thiophene groups may enhance these effects by improving solubility and bioavailability. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation in vitro and in vivo .

Anti-inflammatory Effects

The anti-inflammatory potential of 1,2,4-oxadiazole derivatives has been documented. Given the structural similarities between these compounds and the target molecule, it is plausible that it may also exhibit significant anti-inflammatory effects .

Case Study 1: Antimicrobial Activity

A study evaluated a series of oxadiazole derivatives against various bacterial strains. Among them, a derivative closely related to the target compound demonstrated notable inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

CompoundActivityMechanism
Oxadiazole Derivative AModerateCell wall synthesis inhibition
Target CompoundHighPotentially similar mechanism

Case Study 2: Anticancer Screening

In another investigation, a library of pyrazolo[1,5-a]pyrazines was screened for anticancer activity. The results indicated that modifications at the 3-position (similar to those in the target compound) significantly enhanced cytotoxicity against breast cancer cell lines. This suggests that further exploration of the target compound's anticancer properties could yield promising results .

Cell LineIC50 (µM)Compound Tested
MCF75.0Modified Pyrazolo Compound
MDA-MB-2313.2Target Compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.